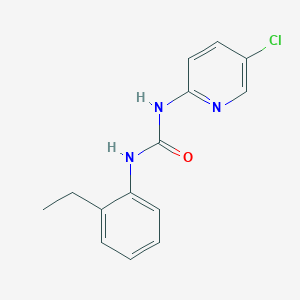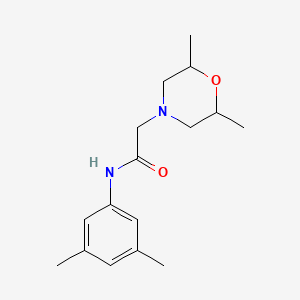
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea, also known as Diuron, is a widely used herbicide that belongs to the group of substituted urea herbicides. It is a white crystalline solid that is soluble in water and has a molecular weight of 233.7 g/mol. Diuron is used to control a wide range of weeds in agriculture, horticulture, and forestry.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea is applied as a pre-emergence herbicide, which means it is applied before the weeds emerge from the soil. It is also used as a post-emergence herbicide in some crops.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea acts by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. It also affects the activity of enzymes involved in the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. In addition, N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has been shown to affect the activity of enzymes involved in the synthesis of fatty acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea is a widely used herbicide, and its mechanism of action has been extensively studied. It is relatively easy to synthesize and can be purified by recrystallization. However, N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has some limitations for lab experiments. It is toxic to humans and animals, and its use requires appropriate safety precautions. In addition, the effects of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea on non-target organisms and the environment need to be carefully considered.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea. One area of research is the development of new herbicides that have similar or improved herbicidal properties as N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea but are less toxic to humans and the environment. Another area of research is the development of new methods for the synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea that are more efficient and environmentally friendly. Finally, research on the effects of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea on non-target organisms and the environment is needed to better understand the potential risks associated with its use.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea can be synthesized by reacting 2-ethylphenyl isocyanate with 5-chloro-2-pyridinylamine in the presence of a base. The reaction yields N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea as a white crystalline solid that can be purified by recrystallization. The chemical structure of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea is shown below:
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-10-5-3-4-6-12(10)17-14(19)18-13-8-7-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJSHFAWJPYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5314096.png)

![4-(1H-imidazol-4-ylmethyl)-1-methyl-9-(3-phenylpropanoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5314106.png)
![2-(allylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5314121.png)

![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![1-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5314148.png)
![N-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5314154.png)
![methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5314158.png)
![2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B5314167.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314183.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-thienyl)acetamide](/img/structure/B5314195.png)